

# Spectroscopic Profile of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

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## Compound of Interest

Compound Name: **6-Methyl-3,5-heptadien-2-one**

Cat. No.: **B155787**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **6-Methyl-3,5-heptadien-2-one** (CAS RN: 1604-28-0), a flavor and fragrance agent.<sup>[1]</sup> The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

## Mass Spectrometry (MS)

The mass spectrum of **6-Methyl-3,5-heptadien-2-one** provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The compound has a molecular formula of C<sub>8</sub>H<sub>12</sub>O and a molecular weight of 124.1803 g/mol .<sup>[2][3]</sup>

## Data Presentation

The major fragments observed in the electron ionization (EI) mass spectrum are summarized in the table below. The data is compiled from the NIST WebBook.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
109	100.0	[M-CH <sub>3</sub> ] <sup>+</sup>
43	85.9	[CH <sub>3</sub> CO] <sup>+</sup>
81	59.8	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
124	46.4	[M] <sup>+</sup> (Molecular Ion)
39	40.5	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
53	32.3	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
55	29.8	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	29.6	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
95	21.0	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
79	19.3	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	18.0	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocol

A generalized protocol for obtaining a mass spectrum of a ketone like **6-Methyl-3,5-heptadien-2-one** using a gas chromatography-mass spectrometry (GC-MS) system is as follows:

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).
- **Injection:** A small volume of the sample is injected into the GC, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas through a capillary column, which separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ([M]<sup>+</sup>).

- Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each fragment at a specific m/z, generating the mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. While specific, publicly available high-resolution spectra for **6-Methyl-3,5-heptadien-2-one** are limited, data from various sources indicate the expected chemical shift regions for its protons (<sup>1</sup>H NMR) and carbons (<sup>13</sup>C NMR).

### <sup>1</sup>H NMR Data (Predicted)

Based on the structure of **6-Methyl-3,5-heptadien-2-one**, an  $\alpha,\beta$ -unsaturated ketone, the following proton chemical shifts are anticipated. The proton numbering corresponds to the IUPAC name.

Proton	Chemical Shift (ppm)	Multiplicity	Integration
H1 (CH <sub>3</sub> -C=O)	~2.1	Singlet	3H
H3	~6.0-6.5	Doublet	1H
H4	~7.0-7.5	Doublet of doublets	1H
H5	~5.8-6.2	Doublet	1H
H7 (CH <sub>3</sub> )	~1.9	Singlet	3H
H7' (CH <sub>3</sub> )	~1.9	Singlet	3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer ((E) or (Z)).

## <sup>13</sup>C NMR Data

A literature reference by R. Hollenstein and W. Von Philipsborn in Helvetica Chimica Acta (1972) provides <sup>13</sup>C NMR data for this compound.[3][4] While the full paper is not readily accessible, the instrument used was a Varian XL-100.[1] The expected chemical shifts are as follows:

Carbon	Chemical Shift (ppm)
C1 (CH <sub>3</sub> -C=O)	~25-30
C2 (C=O)	~195-200
C3	~130-140
C4	~140-150
C5	~125-135
C6	~150-160
C7 (CH <sub>3</sub> )	~20-25
C8 (CH <sub>3</sub> )	~20-25

## Experimental Protocol (General)

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).
- Data Acquisition:
  - <sup>1</sup>H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans and often a longer relaxation delay are required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.
- Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Methyl-3,5-heptadien-2-one** will show characteristic absorption bands for its carbonyl group and carbon-carbon double bonds. The NIST WebBook provides access to a gas-phase IR spectrum of this compound.[\[2\]](#)

## Data Presentation

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
C=O ( $\alpha,\beta$ -unsaturated ketone)	1650 - 1685
C=C (conjugated alkene)	1600 - 1650
C-H ( $\text{sp}^2$ hybridized)	3010 - 3100
C-H ( $\text{sp}^3$ hybridized)	2850 - 3000

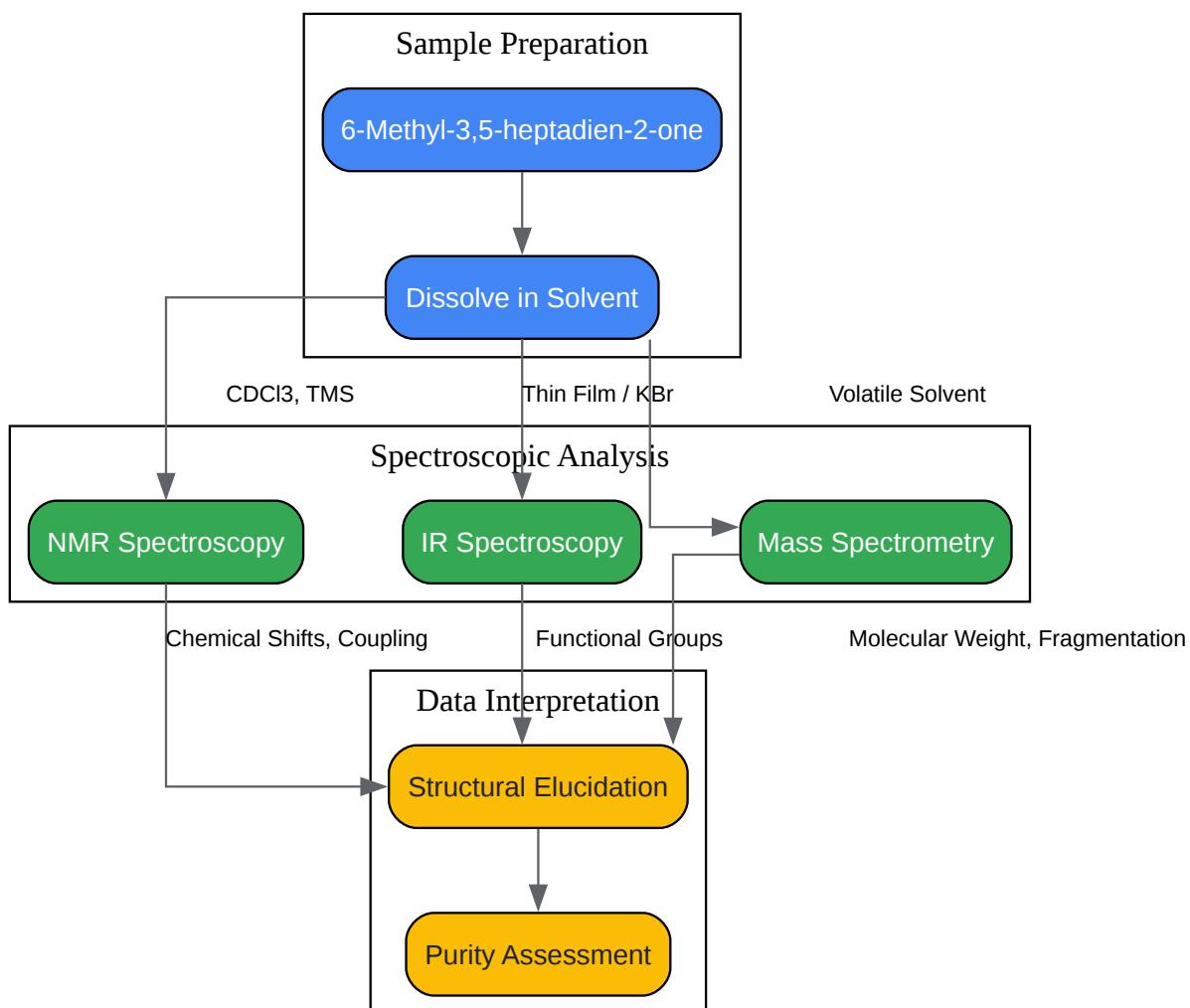
## Experimental Protocol (General)

- Sample Preparation:
  - Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
  - Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be analyzed in a liquid cell.
- Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.

- Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

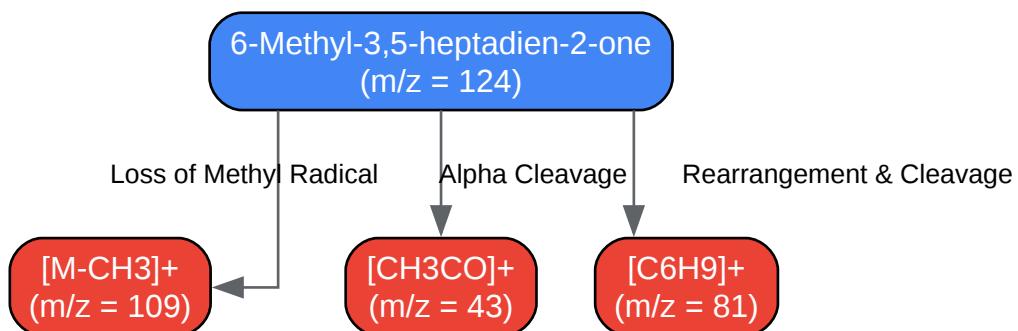
## Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of **6-Methyl-3,5-heptadien-2-one**.



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Caption: General workflow for spectroscopic analysis.

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